S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride

Description

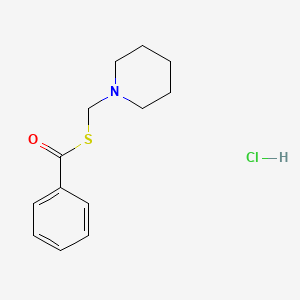

S-(1-Piperidinylmethyl) benzenecarbothioate hydrochloride is a thiocarbamate derivative featuring a benzene ring substituted with a piperidinylmethyl group via a thioester linkage. The hydrochloride salt form enhances solubility, a common feature in bioactive molecules to improve bioavailability .

Properties

CAS No. |

886-07-7 |

|---|---|

Molecular Formula |

C13H18ClNOS |

Molecular Weight |

271.81 g/mol |

IUPAC Name |

S-(piperidin-1-ylmethyl) benzenecarbothioate;hydrochloride |

InChI |

InChI=1S/C13H17NOS.ClH/c15-13(12-7-3-1-4-8-12)16-11-14-9-5-2-6-10-14;/h1,3-4,7-8H,2,5-6,9-11H2;1H |

InChI Key |

ZRCQHPJPQXKYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CSC(=O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves several steps. One common method includes the reaction of benzenecarbothioic acid with 1-piperidinylmethanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene or dichloromethane. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced products.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications

S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride has been investigated for its pharmacological properties. It is particularly noted for its potential as an inhibitor of certain enzymes involved in metabolic syndromes, including type 2 diabetes and obesity. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating metabolic disorders and central nervous system diseases such as Alzheimer's disease .

Case Studies

- Diabetes Treatment : In vitro studies have shown that compounds similar to this compound can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism and fat storage. This inhibition could lead to improved insulin sensitivity and reduced fat accumulation .

- Cognitive Impairment : Research indicates that compounds with similar structures may also have neuroprotective effects, potentially delaying the onset of cognitive decline associated with aging and neurodegenerative diseases .

Agricultural Applications

Fungicidal Properties

The compound has shown promise as a fungicide, leveraging its ability to disrupt fungal growth pathways. Its efficacy in activating plant defense mechanisms positions it as a potential alternative to traditional chemical fungicides, which often carry environmental risks .

Field Trials

- Crop Protection : Field studies have demonstrated that formulations containing this compound can significantly reduce fungal infections in crops, leading to higher yields and improved plant health. This application is particularly relevant in sustainable agriculture practices where minimizing chemical inputs is crucial .

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making them more suitable for various industrial applications.

Mechanism of Action

The mechanism of action of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural motifs—piperidinylmethyl, benzenecarbothioate, and hydrochloride salt—align it with several analogs in pharmaceutical and agrochemical domains. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural Nuances and Functional Implications

- Piperidinylmethyl Group: Present in both the target compound and Roxatidine , this group contributes to receptor binding (e.g., H2 receptors in Roxatidine). In agrochemicals like prothiocarb, similar aminoalkyl groups may enhance fungal cell membrane penetration .

Thiocarbamate Linkage :

Hydrochloride Salt :

Mechanistic and Application Divergence

- Pharmaceuticals vs. Agrochemicals: Roxatidine’s anti-ulcer action relies on H2 receptor antagonism , whereas the target compound’s benzenecarbothioate structure may favor covalent binding to enzymes (e.g., proteases or acetylcholinesterases), common in pesticidal modes of action . Therapeutic Potential: If developed as a drug, the compound could target inflammatory pathways (via NF-κB, akin to Roxatidine) or microbial enzymes.

- Agrochemical analogs like EPTC require strict environmental controls due to volatility .

Biological Activity

S-(1-Piperidinylmethyl) benzenecarbothioate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzenecarbothioic acid with piperidine derivatives. The process can be outlined as follows:

-

Reagents :

- Benzenecarbothioic acid

- Piperidine

- Hydrochloric acid (for salt formation)

-

Procedure :

- The benzenecarbothioic acid is reacted with piperidine in an appropriate solvent under reflux conditions.

- Upon completion, the product is purified, typically through recrystallization or chromatography.

-

Characterization :

- The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for understanding the compound's efficacy. For instance, MIC values reported in recent studies suggest that the compound is particularly effective against Staphylococcus aureus with an MIC of approximately 12.5 µg/mL .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. Further studies are needed to elucidate the precise biochemical pathways affected by this compound.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

- Case Study 1 : A study involving a series of piperidine derivatives demonstrated that modifications to the piperidine ring significantly enhanced antimicrobial activity. The findings suggested that structural variations could lead to compounds with improved potency against resistant bacterial strains .

- Case Study 2 : In vitro studies on cancer cell lines revealed that derivatives of this compound showed moderate cytotoxic effects, indicating potential applications in oncology. The IC50 values for these compounds were measured against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising results .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.